1-(2-Ethoxyethyl)-2-ethyl imidazole

Description

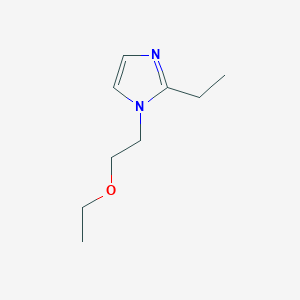

1-(2-Ethoxyethyl)-2-ethyl imidazole is a heterocyclic compound featuring an imidazole core substituted with a 2-ethoxyethyl group at the N1 position and an ethyl group at the C2 position. This structure confers unique physicochemical properties, such as moderate lipophilicity and enhanced solubility compared to bulkier aromatic derivatives.

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

1-(2-ethoxyethyl)-2-ethylimidazole |

InChI |

InChI=1S/C9H16N2O/c1-3-9-10-5-6-11(9)7-8-12-4-2/h5-6H,3-4,7-8H2,1-2H3 |

InChI Key |

UDLWWPGWFCBWRV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CCOCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and toxicity profiles of 1-(2-Ethoxyethyl)-2-ethyl imidazole and related compounds:

Key Findings from Comparative Analysis

Antitumor Activity

- 1-(4-Substituted phenyl)-2-ethyl imidazoles () exhibit antitumor activity by inducing apoptosis in cancer cells. Substituents like propylcarbamoyl or 4-methoxybenzyl groups enhance binding to cellular targets through aromatic stacking interactions.

Immunostimulation

- BIV-4, a piperidine derivative with a 2-ethoxyethyl group, enhances phagocytic cell activity and intracellular microbicidal function. The phosphoryl group in BIV-4 likely contributes to its immunomodulatory effects, which the target compound lacks. However, the shared ethoxyethyl moiety in both compounds suggests a role in reducing acute toxicity while maintaining bioactivity .

Antiallergic Effects

- Emedastine and KB-2413 (benzimidazole derivatives) show potent H1 receptor antagonism due to their diazepane and homopiperazinyl substituents. The target compound’s simpler imidazole core may limit receptor affinity compared to benzimidazoles but could offer advantages in metabolic stability .

Nitroimidazole Derivatives

- 1-(2-ethoxyethyl)-2-methyl-5-nitroimidazole () leverages its nitro group for antiparasitic activity via redox activation in anaerobic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.